molecular formula C10H14ClN3O B2686145 6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide CAS No. 1250140-49-8

6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide

Cat. No. B2686145
CAS RN: 1250140-49-8
M. Wt: 227.69
InChI Key: BJRVYTVCVBUTRB-UHFFFAOYSA-N
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Description

6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide is a chemical compound with the CAS Number: 1250140-49-8 . It has a molecular weight of 227.69 . The IUPAC name for this compound is 6-chloro-N-neopentyl-3-pyridazinecarboxamide .


Molecular Structure Analysis

The InChI code for 6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide is 1S/C10H14ClN3O/c1-10(2,3)6-12-9(15)7-4-5-8(11)14-13-7/h4-5H,6H2,1-3H3,(H,12,15) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

It is stored at a temperature of 4 degrees Celsius . The compound’s physical form and storage temperature are important factors to consider in its handling and storage.

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity

  • Research has explored the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives starting from compounds like 3-(4-bromophenyl)-2-cyanoprop-2-enethioamide. These compounds, including pyridazine derivatives, have been screened for in vitro antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Dyeing Polyester Fibers and Biological Activities

  • Novel heterocyclic aryl monoazo organic compounds, including selenopheno[2,3-b]pyridazine-2-carboxamide derivatives, have been synthesized for dyeing polyester fabrics. These compounds exhibited antioxidant, antitumor, and antimicrobial activities, suggesting their utility in creating sterile or biologically active fabrics (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Optical and Thermal Properties of Polyamides

  • Polyamides derived from pyridazine and pyrimidine containing thioether groups have been synthesized, showing good optical properties, high refractive indices, and good thermal properties. These materials could have applications in areas requiring materials with specific optical and thermal characteristics (Zhang, Bai, Li, Shengru, Wang, & Yang, 2013).

Liquid Crystals and Photosensitivity

  • (E,E)-3,6-Bis(styryl)pyridazines with alkoxy chains have been studied for their self-organization into liquid crystal (LC) phases and photosensitivity for isomerization reactions. These properties are of interest for optical imaging and switching techniques, highlighting a novel application of pyridazine derivatives in materials science (Lifka, Zerban, Seus, Oehlhof, & Meier, 2008).

Metal Complexation and Self-Assembly

  • The study on 3,6-di(pyridin-2-yl)pyridazines under microwave conditions has shown their ability to undergo cycloaddition reactions, leading to compounds that can coordinate with metals like copper(I) or silver(I). This results in the self-assembly into gridlike metal complexes, indicating potential for use in coordination chemistry and materials science (Hoogenboom, Moore, & Schubert, 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-10(2,3)6-12-9(15)7-4-5-8(11)14-13-7/h4-5H,6H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRVYTVCVBUTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)C1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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